molecular formula C8H6LiN3O2 B2956085 Lithium;8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2378501-45-0

Lithium;8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B2956085
CAS No.: 2378501-45-0
M. Wt: 183.1
InChI Key: GSCVUILPJAGELE-UHFFFAOYSA-M
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Description

Lithium 8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic lithium carboxylate salt featuring a fused triazolo-pyridine core substituted with a methyl group at position 6. The lithium carboxylate group enhances water solubility compared to ester derivatives, making it advantageous for applications requiring polar solvents.

Properties

IUPAC Name

lithium;8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.Li/c1-5-3-2-4-11-6(5)9-10-7(11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCVUILPJAGELE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC=CN2C1=NN=C2C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the reaction of 8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid with lithium hydroxide. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Lithium;8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Lithium;8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing novel materials and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Lithium;8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and other biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituents at position 8 and the nature of the carboxylate/ester moiety. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 8) Functional Group Molecular Formula Molecular Weight (g/mol) logP Key Properties
Lithium 8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (Target) Methyl Lithium carboxylate C9H7LiN3O2* ~187.04† ~0.5‡ High polarity, water-soluble
Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate Chloro Methyl ester C8H6ClN3O2 211.60 1.8§ Lipophilic, reactive ester group
Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate None (H) Ethyl ester C9H9N3O2 191.19 1.53 Moderate solubility, stable ester
Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate None (saturated ring) Lithium carboxylate C7H9LiN3O2 167.17 ~0.2‡ Reduced aromaticity, higher flexibility

*Inferred from analogs; †Calculated based on formula; ‡Estimated via analogy; §Predicted via Cl substituent’s electron-withdrawing effect.

Key Differences and Implications

  • The chloro substituent in Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate increases lipophilicity (logP = 1.8) and may promote electrophilic reactivity, unlike the electron-donating methyl group .
  • Functional Group Impact :

    • Lithium carboxylate derivatives exhibit superior aqueous solubility compared to ester forms (e.g., Ethyl esters in ), favoring pharmaceutical formulations.
    • Ester groups (methyl or ethyl) enhance membrane permeability but require hydrolysis for bioactivation, a step circumvented by pre-formed carboxylates .

Biological Activity

Lithium;8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a compound of significant interest in pharmaceutical and biochemical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈N₄O₂Li
  • SMILES Notation : C1=CC2=NN=C(N2C=C1)C(=O)O

The compound features a triazolo-pyridine framework, which is known for its diverse biological activities. The presence of lithium enhances its pharmacological properties, particularly in neuropharmacology.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Phosphodiesterases : The compound acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are critical secondary messengers in various signaling pathways. This modulation can influence cell proliferation, apoptosis, and differentiation .
  • Interaction with IDO1 : Recent studies indicate that derivatives of this compound can inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the immune response. This inhibition can enhance anti-tumor immunity and has implications for cancer therapy .

Biological Activities

The biological activities attributed to this compound include:

  • Antimicrobial Effects : Research has shown potential antimicrobial properties against various pathogens.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and immune modulation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in A375 melanoma cells
Immune ModulationInhibits IDO1 leading to enhanced immune response

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound on A375 melanoma cells, the compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was linked to its ability to induce apoptosis via mitochondrial pathways .

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